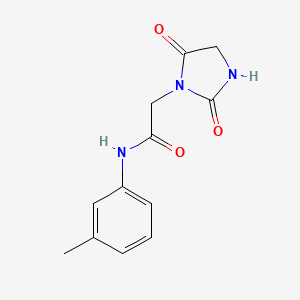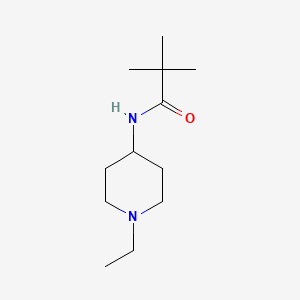
2-(2,5-dioxo-1-imidazolidinyl)-N-(3-methylphenyl)acetamide
Vue d'ensemble
Description
2-(2,5-dioxo-1-imidazolidinyl)-N-(3-methylphenyl)acetamide, also known as DIA, is a chemical compound that belongs to the class of imidazolidinones. It is widely used in scientific research due to its unique properties, including its ability to act as a potent antibacterial and antifungal agent.
Applications De Recherche Scientifique
2-(2,5-dioxo-1-imidazolidinyl)-N-(3-methylphenyl)acetamide has been extensively studied for its antibacterial and antifungal properties. It has been shown to be effective against a wide range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus fumigatus. Additionally, 2-(2,5-dioxo-1-imidazolidinyl)-N-(3-methylphenyl)acetamide has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of 2-(2,5-dioxo-1-imidazolidinyl)-N-(3-methylphenyl)acetamide involves the inhibition of bacterial and fungal cell wall synthesis. It does this by targeting the enzymes responsible for the formation of peptidoglycan and chitin, which are essential components of the cell wall. This leads to the disruption of the cell wall structure and ultimately, cell death.
Biochemical and Physiological Effects:
2-(2,5-dioxo-1-imidazolidinyl)-N-(3-methylphenyl)acetamide has been shown to have minimal toxicity in vitro and in vivo. It has also been found to have low immunogenicity, making it a promising candidate for therapeutic applications. Additionally, 2-(2,5-dioxo-1-imidazolidinyl)-N-(3-methylphenyl)acetamide has been found to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2,5-dioxo-1-imidazolidinyl)-N-(3-methylphenyl)acetamide is its broad spectrum of activity against bacteria and fungi. This makes it a useful tool for researchers studying infectious diseases. Additionally, its low toxicity and immunogenicity make it a safe choice for in vivo experiments. However, 2-(2,5-dioxo-1-imidazolidinyl)-N-(3-methylphenyl)acetamide has some limitations, including its limited solubility in water and its potential to interact with other compounds in complex biological systems.
Orientations Futures
There are several potential future directions for research on 2-(2,5-dioxo-1-imidazolidinyl)-N-(3-methylphenyl)acetamide. One area of interest is the development of 2-(2,5-dioxo-1-imidazolidinyl)-N-(3-methylphenyl)acetamide derivatives with improved solubility and activity against specific bacterial and fungal strains. Additionally, research on the potential therapeutic applications of 2-(2,5-dioxo-1-imidazolidinyl)-N-(3-methylphenyl)acetamide in the treatment of cancer, inflammation, and neurodegenerative diseases is ongoing. Finally, further studies are needed to fully understand the mechanism of action of 2-(2,5-dioxo-1-imidazolidinyl)-N-(3-methylphenyl)acetamide and its interactions with other compounds in complex biological systems.
In conclusion, 2-(2,5-dioxo-1-imidazolidinyl)-N-(3-methylphenyl)acetamide is a versatile compound with a wide range of scientific research applications. Its unique properties, including its antibacterial and antifungal activity, low toxicity, and anti-inflammatory properties, make it a promising candidate for therapeutic applications. Ongoing research on the synthesis, mechanism of action, and future directions of 2-(2,5-dioxo-1-imidazolidinyl)-N-(3-methylphenyl)acetamide will undoubtedly lead to new discoveries and potential applications in the field of science.
Propriétés
IUPAC Name |
2-(2,5-dioxoimidazolidin-1-yl)-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-8-3-2-4-9(5-8)14-10(16)7-15-11(17)6-13-12(15)18/h2-5H,6-7H2,1H3,(H,13,18)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDTVFKDZKQZDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylpropanamide](/img/structure/B4791541.png)

![6-(4-chlorobenzylidene)-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4791546.png)


![4-bromo-1-ethyl-N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4791587.png)
![6-(2-furyl)-N-(5-methyl-2-pyridinyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4791590.png)
![2-[4-(dimethylamino)benzylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4791596.png)
![ethyl 4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinecarboxylate](/img/structure/B4791601.png)
![N-[3-(dimethylamino)propyl]-N'-(3-methoxyphenyl)urea](/img/structure/B4791610.png)
![ethyl 4-(2-phenylethyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4791617.png)

![4-[(4-benzyl-1-piperazinyl)sulfonyl]-7-methyl-2,1,3-benzothiadiazole](/img/structure/B4791631.png)